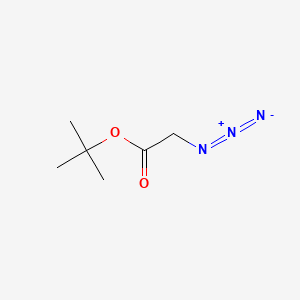

Tert-butyl 2-azidoacetate

概要

説明

Tert-butyl 2-azidoacetate is an organic compound with the chemical formula C6H11N3O2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as diethyl ether, dichloromethane, and chloroform, but nearly insoluble in water . This compound is known for its stability at room temperature but can become unstable and potentially explosive when exposed to heat or light .

準備方法

Synthetic Routes and Reaction Conditions: Tert-butyl 2-azidoacetate can be synthesized through the reaction of tert-butyl chloroacetate with sodium azide in an organic solvent such as acetone-water mixture . The reaction is typically carried out under reflux conditions for about 18 hours. The mixture is then separated, and the organic layer is dried and distilled under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of tert-butyl chloroacetate is preferred over the bromo derivative due to its cost-effectiveness and ease of separation .

化学反応の分析

Types of Reactions: Tert-butyl 2-azidoacetate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with ethyl diazoacetate to produce tert-butyl azide and tert-butanol.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles.

Common Reagents and Conditions:

Ethyl Diazoacetate: Used in substitution reactions to form azides.

Aldehydes and Bases: Used in the Hemetsberger-Knittel reaction to synthesize indole derivatives.

Major Products:

Tert-butyl Azide: Formed from substitution reactions.

Indole Derivatives: Formed from cycloaddition reactions.

科学的研究の応用

Synthetic Utility

1.1 Synthesis of Azides

Tert-butyl 2-azidoacetate serves as a precursor for synthesizing various azides, which are crucial intermediates in organic synthesis. Its ability to react with ethyl diazoacetate facilitates the production of tert-butyl azide, demonstrating its role in azide formation .

1.2 Hemetsberger–Knittel Reaction

A notable application of this compound is in the Hemetsberger–Knittel reaction, where it significantly enhances the aldol reaction yields of less reactive aldehydes. Research indicates that using this compound improves the synthesis of ethyl indole-2-carboxylate and tert-butyl indole-2-carboxylate, showcasing its effectiveness in generating complex indole structures .

Table 1: Yields from Aldol Reactions Using this compound

| Reaction Conditions | Yield (%) |

|---|---|

| Aldol reaction with benzaldehyde | 69 |

| Aldol reaction with tert-butyl azidoacetate | Improved yield (specific values not provided) |

2.1 Antiviral Properties

This compound has been investigated for its potential as an antiviral agent. Studies have shown that compounds derived from it exhibit inhibitory activity against Dengue virus and West Nile virus proteases, indicating its relevance in developing antiviral therapies .

2.2 Structure-Based Drug Design

The compound's structural properties allow it to be utilized in structure-based drug design. By modifying the azide group, researchers can create derivatives that may enhance cellular permeability and selectivity against specific cancer cell lines, particularly in MLL leukemia cells .

Case Studies

3.1 Improved Synthesis Protocols

A case study highlighted by Kondo et al. demonstrated an improved method using this compound for synthesizing ethyl 2-azidocinnamate. The study reported that employing tert-butyl azidoacetate instead of less stable alternatives led to higher yields and better reaction conditions .

3.2 Application in Heterocycle Synthesis

In another study, this compound was successfully employed to synthesize novel heterocycles through amide activation and umpolung strategies. This research underscores the compound's versatility in creating complex molecular architectures essential for drug development .

作用機序

The mechanism of action of tert-butyl 2-azidoacetate involves its reactivity with nucleophiles. It can react with amino groups on proteins and phosphonates on DNA, which are crucial for bacterial growth and replication . This reactivity underlies its antibacterial properties.

類似化合物との比較

Ethyl Azidoacetate: Similar in structure but uses an ethyl group instead of a tert-butyl group.

Methyl Azidoacetate: Another similar compound with a methyl group.

Uniqueness: Tert-butyl 2-azidoacetate is unique due to its stability and reactivity profile. The tert-butyl group provides steric hindrance, making it more stable than its ethyl and methyl counterparts . This stability makes it a preferred reagent in various synthetic applications.

生物活性

Tert-butyl 2-azidoacetate is a compound of significant interest in organic chemistry and pharmaceutical research due to its unique biological activity and utility in synthesizing various bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, applications in synthetic chemistry, and relevant case studies.

Target of Action:

this compound serves primarily as a reagent in organic synthesis, particularly for generating azide compounds. Its role is crucial in the synthesis of nitrogen-containing heterocycles, which are important in medicinal chemistry.

Mode of Action:

The compound is involved in the Hemetsberger–Knittel reaction, which facilitates the synthesis of ethyl indole-2-carboxylate from less reactive aldehydes. This reaction highlights its ability to enhance yields when synthesizing complex organic molecules .

Biochemical Pathways:

this compound participates in various biochemical pathways by reacting with electrophilic alkenes such as vinyl alcohols and aldehydes. These reactions lead to the formation of azide compounds that can be further transformed into biologically active nitrogen heterocycles.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility characteristics. It is soluble in organic solvents like ether and dichloromethane but exhibits very low solubility in water. This property affects its absorption and distribution within biological systems, potentially limiting its bioavailability when administered.

This compound exhibits notable stability at room temperature but can become unstable under heat or light, leading to the production of hazardous gases. This stability makes it a reliable reagent for laboratory use, although precautions must be taken during storage and handling.

Chemical Reactions Analysis

The compound undergoes various chemical reactions:

- Substitution Reactions: Reacts with ethyl diazoacetate to yield tert-butyl azide and tert-butanol.

- Cycloaddition Reactions: Participates in cycloaddition reactions to form nitrogen-containing heterocycles.

Applications in Scientific Research

This compound has several applications in scientific research:

- Organic Synthesis: It is extensively used as a reagent for synthesizing nitrogen-containing heterocycles and other organic compounds.

- Pharmaceuticals: The compound contributes to the synthesis of bioactive molecules, particularly indole derivatives known for their diverse biological activities.

- Antibacterial Activity: Preliminary studies indicate that this compound exhibits antibacterial properties against certain cell lines. This activity may be attributed to its ability to interact with amino groups on proteins and phosphonates on DNA.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- A study demonstrated improved yields in the synthesis of ethyl 2-azidocinnamate using this compound compared to other azidoacetates. The aldol reaction showed significantly better performance due to the stability of the tert-butyl group .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Aldol reaction with poor aldehydes | 69 | Using ethyl azidoacetate |

| Aldol reaction with tert-butyl azidoacetate | Improved | Enhanced yield due to stability |

特性

IUPAC Name |

tert-butyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEOSPDVAWGMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213051 | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-36-8 | |

| Record name | t-Butyl azidoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。